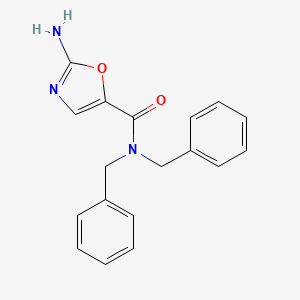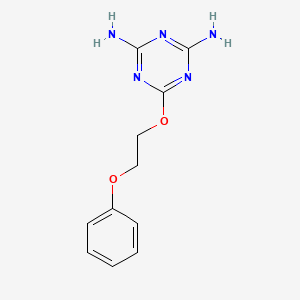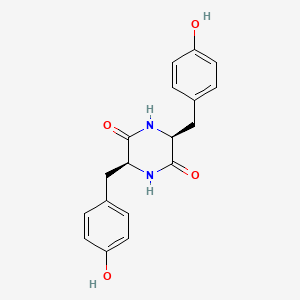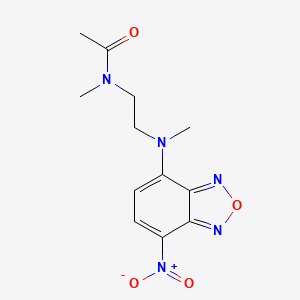![molecular formula C23H22Cl2N2O3 B10756534 (11r)-10-Acetyl-11-(2,4-Dichlorophenyl)-6-Hydroxy-3,3-Dimethyl-2,3,4,5,10,11-Hexahydro-1h-Dibenzo[b,E][1,4]diazepin-1-One](/img/structure/B10756534.png)
(11r)-10-Acetyl-11-(2,4-Dichlorophenyl)-6-Hydroxy-3,3-Dimethyl-2,3,4,5,10,11-Hexahydro-1h-Dibenzo[b,E][1,4]diazepin-1-One
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11R)-10-アセチル-11-(2,4-ジクロロフェニル)-6-ヒドロキシ-3,3-ジメチル-2,3,4,5,10,11-ヘキサヒドロ-1H-ジベンゾ[b,e][1,4]ジアゼピン-1-オンは、ベンゾジアゼピン類に属する有機化合物です。ベンゾジアゼピン類は、精神活性作用で知られており、不安、不眠症などの関連する障害の治療に一般的に使用されています。 この特定の化合物は、ベンゼン環とジアゼピン環が融合した複雑な構造に加えて、独自の化学特性に寄与する様々な官能基を特徴としています .
2. 製法
合成ルートと反応条件: (11R)-10-アセチル-11-(2,4-ジクロロフェニル)-6-ヒドロキシ-3,3-ジメチル-2,3,4,5,10,11-ヘキサヒドロ-1H-ジベンゾ[b,e][1,4]ジアゼピン-1-オンの合成は、一般的に容易に入手可能な前駆体から始めて、複数のステップを必要とします。主要なステップは次のとおりです。
- 環化反応によるベンゾジアゼピンコアの形成。
- 10位へのアセチル基の導入。
- 11位への2,4-ジクロロフェニル基の付加。
- 6位での水酸化。
- 3位と3位でのメチル化。
工業的生産方法: この化合物の工業的生産には、収率と純度を高めるために合成ルートの最適化が含まれる場合があります。 高速液体クロマトグラフィー (HPLC) や再結晶などの技術が、最終生成物を精製するために一般的に使用されます .
反応の種類:
酸化: 6位のヒドロキシル基は、酸化されてケトンになる可能性があります。
還元: 10位のアセチル基は、アルコールに還元できます。
置換: ジクロロフェニル基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件:
酸化: 酸性条件での過マンガン酸カリウム (KMnO4) または三酸化クロム (CrO3)。
還元: 水素化リチウムアルミニウム (LiAlH4) または水素化ホウ素ナトリウム (NaBH4)。
置換: 塩基性条件でのアミンやチオールなどの求核剤。
主要な生成物:
- ヒドロキシル基の酸化により、ケトン誘導体が得られます。
- アセチル基の還元により、アルコール誘導体が得られます。
- 置換反応は、使用される求核剤に応じて、様々な置換誘導体をもたらします .
4. 科学研究への応用
化学: この化合物は、新しいベンゾジアゼピン誘導体の開発における分析化学の基準物質として使用されます。
生物学: 生物学的研究では、ベンゾジアゼピンと受容体の相互作用を研究し、その薬物動態と薬力学を理解するために使用されます。
医学: 精神活性作用により、不安、不眠症、その他の神経疾患の治療に有望な治療応用があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (11R)-10-acetyl-11-(2,4-dichlorophenyl)-6-hydroxy-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the benzodiazepine core through cyclization reactions.
- Introduction of the acetyl group at the 10th position.
- Addition of the 2,4-dichlorophenyl group at the 11th position.
- Hydroxylation at the 6th position.
- Methylation at the 3rd and 3rd positions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product .
Types of Reactions:
Oxidation: The hydroxyl group at the 6th position can undergo oxidation to form a ketone.
Reduction: The acetyl group at the 10th position can be reduced to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation of the hydroxyl group results in a ketone derivative.
- Reduction of the acetyl group yields an alcohol derivative.
- Substitution reactions lead to various substituted derivatives depending on the nucleophile used .
科学的研究の応用
Chemistry: This compound is used as a reference standard in analytical chemistry for the development of new benzodiazepine derivatives.
Biology: In biological research, it is used to study the interaction of benzodiazepines with their receptors and to understand their pharmacokinetics and pharmacodynamics.
Medicine: It has potential therapeutic applications in the treatment of anxiety, insomnia, and other neurological disorders due to its psychoactive properties.
Industry: In the pharmaceutical industry, it serves as a lead compound for the development of new drugs with improved efficacy and safety profiles .
作用機序
この化合物は、中枢神経系のガンマアミノ酪酸 (GABA) 受容体に結合することで作用します。この結合により、GABA の抑制効果が強化され、脳に鎮静効果をもたらします。 分子標的は GABA-A 受容体サブユニットであり、関与する経路は主に神経伝達物質放出の調節に関連しています .
類似化合物:
- ジアゼパム
- ロラゼパム
- クロナゼパム
比較: 他のベンゾジアゼピン類と比較して、(11R)-10-アセチル-11-(2,4-ジクロロフェニル)-6-ヒドロキシ-3,3-ジメチル-2,3,4,5,10,11-ヘキサヒドロ-1H-ジベンゾ[b,e][1,4]ジアゼピン-1-オンは、薬物動態と薬力学が異なる可能性のある独自の構造構成を持っています。 特定の官能基は、GABA 受容体における独自の結合親和性と効力に貢献しています .
類似化合物との比較
- Diazepam
- Lorazepam
- Clonazepam
Comparison: Compared to other benzodiazepines, (11R)-10-acetyl-11-(2,4-dichlorophenyl)-6-hydroxy-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a unique structural configuration that may result in different pharmacokinetic and pharmacodynamic properties. Its specific functional groups contribute to its distinct binding affinity and efficacy at the GABA receptors .
特性
分子式 |
C23H22Cl2N2O3 |
|---|---|
分子量 |
445.3 g/mol |
IUPAC名 |
(6R)-5-acetyl-6-(2,4-dichlorophenyl)-1-hydroxy-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H22Cl2N2O3/c1-12(28)27-17-5-4-6-18(29)21(17)26-16-10-23(2,3)11-19(30)20(16)22(27)14-8-7-13(24)9-15(14)25/h4-9,22,26,29H,10-11H2,1-3H3/t22-/m0/s1 |
InChIキー |
JJTPPGUNMJMPLY-QFIPXVFZSA-N |
異性体SMILES |
CC(=O)N1[C@H](C2=C(CC(CC2=O)(C)C)NC3=C1C=CC=C3O)C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=C1C=CC=C3O)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl (1r,2s,3r,4s)-5,6-Bis(4-Hydroxyphenyl)-7-Oxabicyclo[2.2.1]hept-5-Ene-2,3-Dicarboxylate](/img/structure/B10756455.png)

![1-[(2s)-4-(5-Phenyl-1h-Pyrazolo[3,4-B]pyridin-4-Yl)morpholin-2-Yl]methanamine](/img/structure/B10756476.png)

![2-Amino-4-(2,4-Dichlorophenyl)-N-Ethylthieno[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10756492.png)
![(5r)-2-[(2-Fluorophenyl)amino]-5-(1-Methylethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B10756499.png)


![1-[[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazine](/img/structure/B10756519.png)
![3-({2-[(4-{[6-(Cyclohexylmethoxy)-9H-purin-2-YL]amino}phenyl)sulfonyl]ethyl}amino)propan-1-OL](/img/structure/B10756524.png)
![N-[(2R)-2-{[(2S)-2-(1,3-Benzoxazol-2-yl)pyrrolidin-1-yl]carbonyl}hexyl]-N-hydroxyformamide](/img/structure/B10756526.png)
![4-{(1e)-3-Oxo-3-[(2-Phenylethyl)amino]prop-1-En-1-Yl}-1,2-Phenylene Diacetate](/img/structure/B10756532.png)
![N-[(1S)-2-{[(1R)-2-(benzyloxy)-1-cyano-1-methylethyl]amino}-1-(cyclohexylmethyl)-2-oxoethyl]morpholine-4-carboxamide](/img/structure/B10756540.png)
![1-Methyl-3-Naphthalen-2-Yl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B10756545.png)
